Palbociclib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action:

- Palbociclib belongs to a class of drugs called cyclin-dependent kinase (CDK) 4/6 inhibitors. These drugs work by targeting CDK4 and CDK6, which are proteins involved in cell cycle progression. By inhibiting these proteins, palbociclib can slow down the growth and division of cancer cells [].

Treatment:

- Palbociclib is primarily used in combination with other therapies, such as aromatase inhibitors (AIs) or fulvestrant, for the treatment of hormone receptor-positive, HER2-negative advanced or metastatic breast cancer [, ].

- Research has shown that palbociclib can significantly improve progression-free survival (PFS) in patients with this type of breast cancer [, ]. PFS refers to the length of time a patient lives without their cancer worsening.

Clinical Trials:

- The efficacy of palbociclib has been established in several large clinical trials, including PALOMA-2 and PALOMA-3. These trials demonstrated that palbociclib combined with an AI improved PFS compared to AI therapy alone in patients with HR-positive/HER2-negative advanced breast cancer [, ].

Real-World Studies:

- Real-world studies are ongoing to investigate the effectiveness of palbociclib in clinical practice settings. These studies generally support the findings from clinical trials, showing that palbociclib can be a beneficial treatment option for patients with HR-positive/HER2-negative advanced breast cancer.

Areas of Continued Research:

- Research is ongoing to explore the use of palbociclib in different treatment settings, such as earlier stages of breast cancer or in combination with other therapies. Additionally, researchers are investigating biomarkers that can help identify patients who are most likely to benefit from palbociclib treatment [].

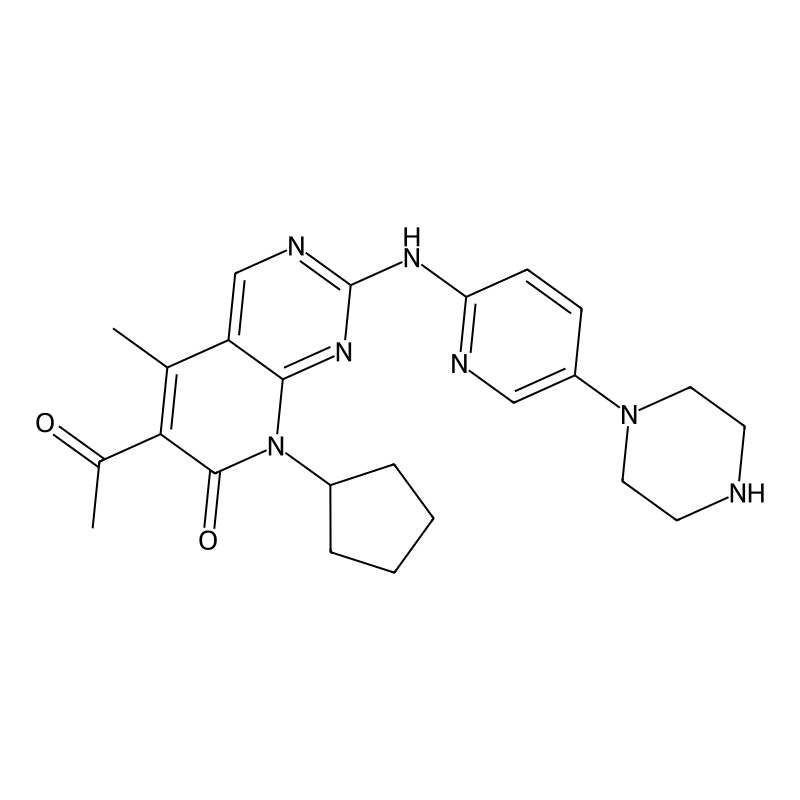

Palbociclib is a second-generation cyclin-dependent kinase inhibitor, specifically targeting cyclin-dependent kinases 4 and 6 (CDK4/6). It was approved by the U.S. Food and Drug Administration in 2015 for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer. The chemical structure of palbociclib is characterized by the formula C24H29N7O2, with a molecular weight of approximately 447.53 daltons. Its full chemical name is 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one .

Role in Biological Systems:

- CDK4/6 are proteins involved in cell cycle progression. Palbociclib inhibits their activity, thereby blocking the growth and division of cancer cells [].

- In HR+ breast cancer, estrogen promotes cancer cell proliferation through CDK4/6. Palbociclib disrupts this process by targeting these kinases [].

Interaction with other Compounds:

- Palbociclib is used in combination with other medications. For instance, it is often combined with aromatase inhibitors (AIs) that reduce estrogen production, further hindering cancer cell growth [, ].

Physical and Chemical Properties

Data on specific physical and chemical properties of Palbociclib, such as melting point, boiling point, and solubility, is not readily available in scientific literature.

The metabolism of palbociclib primarily involves oxidation and sulfonation reactions, followed by acylation and glucuronidation as minor pathways. The drug is predominantly metabolized by the cytochrome P450 isoenzyme 3A and sulfotransferase 2A1, resulting in the formation of inactive glucuronide and sulfamic acid conjugates. The major circulating metabolite accounts for only a small fraction of the administered dose, indicating that palbociclib itself remains largely intact in systemic circulation .

Palbociclib functions by competitively inhibiting the ATP binding site of CDK4/6, which prevents the phosphorylation of retinoblastoma protein and halts cell cycle progression from the G1 to S phase. This mechanism leads to cell cycle arrest and apoptosis in cancer cells that rely on these pathways for proliferation. Clinical trials have demonstrated significant improvements in progression-free survival when palbociclib is used in combination with aromatase inhibitors or other endocrine therapies .

The synthesis of palbociclib involves several steps, typically starting from readily available precursors. A notable method includes the reaction between 4-chloro-2-methylthio-5-pyrimidinecarboxylic acid ethyl ester and other intermediates to construct the pyrido[2,3-d]pyrimidin-7(8H)-one core. The synthesis process is characterized by conventional organic chemistry techniques such as nucleophilic substitution and coupling reactions .

Palbociclib is primarily used in oncology for treating advanced breast cancer, particularly in patients with hormone receptor-positive tumors who have not previously received systemic therapy. It is often administered in combination with letrozole or fulvestrant to enhance therapeutic efficacy and improve patient outcomes. Ongoing research is exploring its potential applications in other malignancies where CDK4/6 pathways are implicated .

Palbociclib has been shown to interact with various drugs due to its metabolism through cytochrome P450 enzymes. Strong inhibitors of CYP3A can significantly increase plasma concentrations of palbociclib, necessitating caution when co-administering these agents. Conversely, drugs that induce CYP3A may reduce its effectiveness by decreasing plasma levels. Notable interactions include those with itraconazole, which can elevate palbociclib levels substantially .

Several compounds exhibit similar mechanisms or structural features to palbociclib:

Palbociclib's unique selectivity for CDK4/6 and its favorable pharmacokinetic profile make it a preferred option among cyclin-dependent kinase inhibitors for specific breast cancer treatments.

Reverse-Phase High-Performance Liquid Chromatography Methodologies for Palbociclib Quantification

Reverse-phase high-performance liquid chromatography has emerged as the predominant analytical technique for palbociclib quantification across various matrices. Several comprehensive studies have established robust reverse-phase high-performance liquid chromatography methodologies with distinct advantages and applications [1] [2] [3].

The stability-indicating reverse-phase high-performance liquid chromatography method developed by Kallepalli and Annapurna represents a significant advancement in palbociclib analysis [1]. This method employs an Inertsil ODS-3V column (250×4.6 mm, 5 μm) with an isocratic mobile phase comprising ammonium acetate and acetonitrile (32:68, v/v) at a flow rate of 1.0 mL/min. The method achieves excellent chromatographic separation with a retention time of 3.338±0.05 minutes and demonstrates exceptional linearity over the concentration range of 5-1000 μg/mL with a correlation coefficient of ≥0.998 [1]. The limits of detection and quantification were determined to be 1.64 μg/mL and 4.95 μg/mL, respectively, indicating sufficient sensitivity for pharmaceutical formulation analysis [1].

A particularly notable development is the novel stability-indicating reverse-phase high-performance liquid chromatography method by Shaik et al., which utilizes an ODS-3 C18 column with a sophisticated gradient elution system [3]. The mobile phase consists of trifluoroacetic acid buffer, acetonitrile, and methanol under gradient conditions, achieving superior separation of palbociclib from its known organic impurities with high peak purity indices greater than 0.999 [3]. This method demonstrates excellent linearity with correlation coefficients of 0.99768 for palbociclib and provides comprehensive impurity profiling capabilities essential for quality control applications [3].

The analytical quality by design approach implemented by Patil et al. represents a modern paradigm in method development [4]. Utilizing a Box-Behnken design, critical chromatographic conditions including buffer pH (4.5), organic phase concentration (40%), and flow rate (1.0 mL/min) were systematically optimized [5]. This design-of-experiments approach yielded a method with superior sensitivity (366,593±8,592), optimal tailing factor (1.29±0.03), and retention time (4.5±0.05 minutes) [5].

The ultra-violet detection wavelength optimization across different methods reveals strategic considerations for selectivity and sensitivity. Most methods employ detection wavelengths ranging from 220 nm to 266 nm, with 263 nm being particularly favored for its optimal signal-to-noise ratio and minimal matrix interference [1] [6] [7]. The choice of wavelength directly influences method sensitivity and selectivity, with shorter wavelengths generally providing enhanced sensitivity but potentially increased background interference [1].

Simultaneous Determination with Co-administered Compounds

The clinical reality of palbociclib administration in combination with aromatase inhibitors and other therapeutic agents necessitates the development of simultaneous analytical methods. Several sophisticated approaches have been developed to address the analytical challenges associated with co-administered compounds [8] [9] [10].

The method developed by Dange et al. represents the first validated reverse-phase high-performance liquid chromatography approach for simultaneous estimation of palbociclib and letrozole [8]. This method employs an Intersil C8 column (250×4.6 mm, 5 μm) with a mobile phase consisting of 0.02 M sodium dihydrogen phosphate buffer (pH 5.5), acetonitrile, and methanol (80:10:10, v/v/v) delivered at 1.0 mL/min [8]. The method achieves adequate separation at a single wavelength of 254 nm, with linear responses over 5-50 μg/mL for both compounds [8]. The limits of detection were determined to be 0.098 μg/mL for palbociclib and 0.0821 μg/mL for letrozole, while limits of quantification were 0.381 μg/mL and 0.315 μg/mL, respectively [8].

A comprehensive approach to multi-drug analysis is exemplified by the work of Turković et al., who developed a method capable of simultaneously determining six breast cancer therapeutic agents [11]. This method provides full chromatographic separation of palbociclib, ribociclib, abemaciclib, anastrozole, letrozole, and fulvestrant using a Kinetex biphenyl column (150×4.6 mm, 2.6 μm) [11]. The biphenyl column chemistry ensures proper resolution between closely eluting aromatase inhibitors while maintaining reasonable analysis time for the lipophilic fulvestrant [11].

The reverse-phase high-performance liquid chromatography method by Al-Shehri et al. specifically addresses the Food and Drug Administration-approved combination of letrozole and palbociclib [12]. Using a C18 column (150×4.6 mm, 3.5 μm) with an isocratic mobile phase of methanol and 30 mM ammonium acetate (60:40, v/v, pH 5.5), this method achieves excellent separation and has been successfully applied to pharmacokinetic studies in rat plasma [12].

The analytical challenges in simultaneous determination include potential co-elution, matrix effects, and differential stability of compounds. Advanced gradient optimization strategies have been employed to address these challenges, with particular attention to mobile phase composition, pH control, and column chemistry selection [11] [10]. The implementation of quality by design principles in method development ensures robust separation under various analytical conditions [4].

Mass Spectrometry Applications

Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight/Mass Spectrometry/Mass Spectrometry for Metabolite Identification

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry has revolutionized palbociclib metabolite identification and characterization studies. The superior mass accuracy and resolution capabilities of these systems enable comprehensive metabolic profiling with unprecedented detail [13] [14].

The groundbreaking study by Yao et al. utilized ultra-high-performance liquid chromatography coupled to Fourier transform ion cyclotron resonance mass spectrometry for comprehensive metabolic characterization of palbociclib [13]. This approach identified a total of 29 metabolites, comprising 18 phase I metabolites and 11 phase II metabolites, with 16 metabolites being proposed for the first time [13]. The metabolic pathways elucidated include hydroxylation, oxidation, dehydrogenation, N-dealkylation, carbonylation, oxidative deamination, acetylation, glucuronidation, and sulfate conjugation [13]. The superior mass accuracy achieved by Fourier transform ion cyclotron resonance mass spectrometry enables confident structural assignment of metabolites through accurate mass determination and fragmentation pattern analysis [13].

Chavan et al. employed ultra-high-performance liquid chromatography/quadrupole time-of-flight/mass spectrometry/mass spectrometry for both in vitro and in vivo metabolic investigations [14]. This comprehensive study identified 14 metabolites through analysis of human and rat liver microsomes, S9 fractions, and in vivo samples from rat plasma, urine, and feces [14]. The metabolic pathways identified include hydroxylation, oxidation, sulfation, N-dealkylation, acetylation, and carbonylation [14]. Notably, this study incorporated in silico toxicity assessment using TOPKAT and DEREK software to evaluate the potential toxicological implications of identified metabolites [14].

The analytical strategy for metabolite identification typically involves multiple-stage mass spectrometry experiments to elucidate fragmentation pathways and structural features. The accurate mass capabilities of quadrupole time-of-flight systems enable differentiation between isobaric species and provide confidence in molecular formula assignment [14] [15]. The high-resolution accurate mass data combined with tandem mass spectrometry fragmentation patterns allows for comprehensive structural characterization even for novel metabolites [13].

Advanced data processing approaches utilizing metabolite identification software and spectral databases enhance the efficiency and accuracy of metabolite characterization. The integration of chromatographic retention time predictions, mass spectral libraries, and fragmentation pattern databases facilitates automated metabolite identification workflows [13] [14].

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry Methods for Pharmaceutical Formulations

Liquid chromatography-mass spectrometry/mass spectrometry methodologies have become indispensable for palbociclib quantification in complex pharmaceutical formulations and biological matrices. These methods offer superior selectivity, sensitivity, and specificity compared to conventional detection techniques [16] [9] [10] [17].

The bioanalytical method developed by Ramakrishna et al. exemplifies the application of liquid chromatography-mass spectrometry/mass spectrometry for palbociclib quantification in human plasma [16]. This method employs a Waters Symmetry shield C18 column (50×4.6 mm, 5 μm) with a mobile phase of methanol and ultrapure water (pH 4.2) in a 60:40 ratio [16]. The mass spectrometry detection utilizes positive electrospray ionization with multiple reaction monitoring transitions of m/z 447.5→380.3 for palbociclib and m/z 434.5→322.7 for the internal standard ribociclib [16]. The method demonstrates exceptional linearity over 3-600 ng/mL with a correlation coefficient of 0.998 and achieves limits of detection and quantification of 0.3 ng/mL [16].

The clinical application method by Posocco et al. represents a significant advancement in therapeutic drug monitoring capabilities [9]. This method enables simultaneous quantification of palbociclib, ribociclib, and letrozole in human plasma with a total run time of 6.5 minutes [9]. The method employs simple protein precipitation sample preparation requiring only 10 μL of patient sample, making it highly suitable for clinical applications [9]. The linear range of 0.3-250 ng/mL for palbociclib adequately covers therapeutic plasma concentrations, with correlation coefficients between 0.9992-0.9983 [9] [10].

The comprehensive six-drug analysis method developed by Turković et al. demonstrates the power of liquid chromatography-mass spectrometry/mass spectrometry for complex pharmaceutical analysis [11]. This method simultaneously determines palbociclib, ribociclib, abemaciclib, anastrozole, letrozole, and fulvestrant using a Kinetex biphenyl column with gradient elution [11]. The method achieves full chromatographic separation with mass spectrometry confirmation, providing unparalleled specificity for therapeutic drug monitoring applications [11].

Advanced mass spectrometry parameters optimization includes careful selection of collision energies, source conditions, and acquisition modes. The collision energy of 30 eV for palbociclib (m/z 448.25→380.18) has been consistently optimized across multiple studies for maximum sensitivity while maintaining selectivity [11] [17]. Source temperature optimization typically ranges from 320-382°C to achieve optimal balance between sensitivity for all analytes and thermal stability [16] [11].

Validation Parameters for Analytical Methods

System Suitability, Linearity, Precision, and Accuracy

Comprehensive method validation following International Council for Harmonisation guidelines ensures reliability and regulatory compliance of palbociclib analytical methods. System suitability parameters form the foundation of method performance assessment and include theoretical plates, tailing factor, resolution, and precision metrics [1] [11] [18].

System suitability criteria consistently demonstrate excellent chromatographic performance across validated methods. The tailing factor typically ranges from 1.29±0.03 to acceptable peak shapes, indicating good column efficiency and minimal peak distortion [1] [5]. Theoretical plates consistently exceed 2000, meeting International Council for Harmonisation requirements and ensuring adequate chromatographic resolution [1] [11] [18]. Resolution values greater than 2.0 between palbociclib and potential interfering compounds ensure reliable quantification even in complex matrices [11] [18].

Linearity assessment across multiple studies demonstrates exceptional correlation between concentration and analytical response. The method by Kallepalli and Annapurna achieved correlation coefficients ≥0.998 over the range 5-1000 μg/mL [1]. The ultra-high-performance liquid chromatography-mass spectrometry/mass spectrometry method by Turković et al. demonstrated linearity from 3.1-500 ng/mL with correlation coefficients ranging from 0.9950-0.9991 [11]. The clinical method by Posocco et al. achieved mean correlation coefficients of 0.9990±0.0007 over 0.3-250 ng/mL [18]. These consistent high-quality linearity results across different analytical platforms and concentration ranges confirm the robust quantitative relationship between palbociclib concentration and analytical response [16] [11] [9] [18].

Precision assessment encompasses both intra-day and inter-day variability measurements. Intra-day precision values consistently demonstrate excellent repeatability, with coefficient of variation values typically ≤2.0% for reverse-phase high-performance liquid chromatography methods [1] and ≤15% for liquid chromatography-mass spectrometry/mass spectrometry methods [11] [18]. Inter-day precision values range from ≤3.6% to ≤14.9%, indicating acceptable intermediate precision across multiple analytical sessions [16] [11] [18]. The enhanced precision of liquid chromatography-mass spectrometry/mass spectrometry methods at lower concentration levels reflects the superior sensitivity and selectivity of mass spectrometry detection [16] [17].

Accuracy assessment through percent nominal calculations demonstrates reliable quantitative performance. Accuracy values consistently range from 85-115% across all validated methods, meeting International Council for Harmonisation acceptance criteria [1] [11] [18]. The bioanalytical method by Ramakrishna et al. achieved accuracy values from 92.9-98.4% [16], while the clinical method by Turković et al. demonstrated accuracy between 85-115% [11]. These results confirm the absence of systematic bias and ensure reliable quantitative determination across the analytical range [16] [11] [18].

Limits of Detection and Quantification

The determination of limits of detection and quantification represents a critical validation parameter that defines method sensitivity and applicability. These parameters vary significantly based on detection technique, matrix complexity, and analytical requirements [1] [11] [9] [18].

Reverse-phase high-performance liquid chromatography methods with ultra-violet detection typically achieve limits of detection ranging from 0.05-1.64 μg/mL and limits of quantification from 0.1-4.95 μg/mL [1] [6] [7]. The stability-indicating method by Kallepalli and Annapurna demonstrated limits of detection and quantification of 1.64 μg/mL and 4.95 μg/mL, respectively, which are adequate for pharmaceutical formulation analysis [1]. The simultaneous determination method by Dange et al. achieved superior sensitivity with limits of detection of 0.098 μg/mL and limits of quantification of 0.38 μg/mL for palbociclib [8].

Liquid chromatography-mass spectrometry/mass spectrometry methods demonstrate significantly enhanced sensitivity, with limits of detection typically ranging from 0.3-1.8 ng/mL and limits of quantification from 0.3-6 ng/mL [16] [11] [9] [17]. The bioanalytical method by Ramakrishna et al. achieved both limits of detection and quantification of 0.3 ng/mL in human plasma [16]. The clinical therapeutic drug monitoring method by Posocco et al. demonstrated limits of detection and quantification of 0.3 ng/mL, adequate for measuring trough concentrations in patient samples [9]. The comprehensive six-drug method by Turković et al. achieved limits of detection of 1 ng/mL and limits of quantification of 3.1 ng/mL for palbociclib [11].

The substantial sensitivity enhancement achieved through mass spectrometry detection enables therapeutic drug monitoring applications where plasma concentrations may range from 72.8-185.5 ng/mL at trough levels [11]. The ultra-high-performance liquid chromatography/quadrupole time-of-flight/mass spectrometry/mass spectrometry methods for metabolite identification achieve sub-nanogram per milliliter detection capabilities, enabling comprehensive metabolic profiling even for minor metabolites [13] [14].

Signal-to-noise ratio calculations form the basis for limits of detection and quantification determination, with ratios of 3:1 and 10:1 representing standard criteria, respectively [11] [18]. The practical application of these limits must consider matrix effects, sample preparation recovery, and clinical relevance. The lower limit of quantification represents the lowest concentration that can be measured with acceptable precision (coefficient of variation ≤20%) and accuracy (80-120% nominal) [16] [11] [18].

Quality control samples prepared at limits of quantification levels consistently demonstrate acceptable performance across multiple validation studies. The method by Posocco et al. achieved precision of 6.5% and accuracy of 98.1% at the lower limit of quantification of 0.3 ng/mL [18]. These results confirm the practical utility of reported sensitivity limits for real-world analytical applications [16] [11] [9] [18].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H360 (57.14%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (14.29%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Ibrance is indicated for the treatment of hormone receptor (HR) positive, human epidermal growth factor receptor 2 (HER2) negative locally advanced or metastatic breast cancer : in combination with an aromatase inhibitor; in combination with fulvestrant in women who have received prior endocrine therapy. In pre- or perimenopausal women, the endocrine therapy should be combined with a luteinizing hormone releasing hormone (LHRH) agonist.

Treatment of Ewing sarcoma

Treatment of breast malignant neoplasms

Livertox Summary

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

US Brand Name(s): Ibrance

FDA Approval: Yes

Palbociclib is approved to be used with other drugs to treat: Breast cancer that is hormone receptor positive (HR+) and HER2 negative (HER2-) and is advanced or has metastasized (spread to other parts of the body). It is used with fulvestrant in adults whose disease has gotten worse after treatment with hormone therapy.

It is used with an aromatase inhibitor in postmenopausal women and in men who have not been treated with hormone therapy.

Palbociclib is also being studied in the treatment of other types of cancer.

Pharmacology

Palbociclib is an orally available cyclin-dependent kinase (CDK) inhibitor with potential antineoplastic activity. Palbociclib selectively inhibits cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), thereby inhibiting retinoblastoma (Rb) protein phosphorylation early in the G1 phase leading to cell cycle arrest. This suppresses DNA replication and decreases tumor cell proliferation. CDK4 and 6 are serine/threonine kinases that are upregulated in many tumor cell types and play a key role in the regulation of cell cycle progression.

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE33 - Palbocicli

Mechanism of Action

KEGG Target based Classification of Drugs

Serine/threonine kinases

CMGC group

CDK4/6 [HSA:1019 1021] [KO:K02089 K02091]

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

The main route of elimination of palbociclib is through feces after hepatic metabolism while renal clearance seems to play a minor role accounting only for 17.5% of the eliminated dose.

The mean apparent distribution of palbociclib is 2583 L which suggests that palbociclib penetrates extensively into peripheral tissues.

The mean apparent oral clearance of palbociclib is of 63.1 L/h.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2. Rocca A, Farolfi A, Bravaccini S, Schirone A, Amadori D. Palbociclib (PD 0332991) : targeting the cell cycle machinery in breast cancer. Expert Opin Pharmacother. 2014 Feb;15(3):407-20. doi: 10.1517/14656566.2014.870555. Epub 2013 Dec 26. PMID: 24369047.

3. Xu H, Yu S, Liu Q, Yuan X, Mani S, Pestell RG, Wu K. Recent advances of highly selective CDK4/6 inhibitors in breast cancer. J Hematol Oncol. 2017 Apr 24;10(1):97. doi: 10.1186/s13045-017-0467-2. PMID: 28438180; PMCID: PMC5404666.

4. Finn RS, Martin M, Rugo HS, Jones S, Im SA, Gelmon K, Harbeck N, Lipatov ON, Walshe JM, Moulder S, Gauthier E, Lu DR, Randolph S, Diéras V, Slamon DJ. Palbociclib and Letrozole in Advanced Breast Cancer. N Engl J Med. 2016 Nov 17;375(20):1925-1936. doi: 10.1056/NEJMoa1607303. PMID: 27959613.

5. McCartney A, Migliaccio I, Bonechi M, Biagioni C, Romagnoli D, De Luca F, Galardi F, Risi E, De Santo I, Benelli M, Malorni L, Di Leo A. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice. Front Oncol. 2019 Jul 23;9:666. doi: 10.3389/fonc.2019.00666. PMID: 31396487; PMCID: PMC6664013.